N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-propoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a cyclohexyl group, and a propoxybenzamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-propoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-methylpiperazine, which can be achieved by reacting piperazine with methyl iodide.
Cyclohexyl Derivative Formation: The next step involves the introduction of the cyclohexyl group. This can be done by reacting cyclohexylmethyl chloride with the piperazine derivative in the presence of a base such as sodium hydroxide.
Coupling with Propoxybenzamide: The final step involves coupling the cyclohexylmethyl piperazine derivative with 4-propoxybenzoyl chloride in the presence of a coupling agent like N,N’-carbonyldiimidazole (CDI) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-propoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific kinases or as an agonist/antagonist of certain receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- 4-(4-Methylpiperazin-1-yl)aniline
- 1-Methyl-4-(piperidin-4-yl)piperazine
Uniqueness
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-propoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and propoxybenzamide moieties provide additional steric and electronic effects, enhancing its binding affinity and specificity for certain targets compared to similar compounds.
Properties
Molecular Formula |
C22H35N3O2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-4-propoxybenzamide |
InChI |
InChI=1S/C22H35N3O2/c1-3-17-27-20-9-7-19(8-10-20)21(26)23-18-22(11-5-4-6-12-22)25-15-13-24(2)14-16-25/h7-10H,3-6,11-18H2,1-2H3,(H,23,26) |
InChI Key |
UAMQXPLBYVHTLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.